molecular formula C9H8F2N2 B13035153 3-Amino-3-(3,4-difluorophenyl)propanenitrile

3-Amino-3-(3,4-difluorophenyl)propanenitrile

Cat. No.: B13035153
M. Wt: 182.17 g/mol
InChI Key: XFSPNMIPXSSKHI-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-difluorophenyl)propanenitrile is a chemical compound with the CAS Registry Number 1270341-81-5 . Its molecular formula is C 9 H 8 F 2 N 2 , and it has a molecular weight of 182.17 g/mol . The related (3S)-enantiomer of this compound is also available under CAS 1213323-89-7 . This compound is intended for research purposes and is designated as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) and refer to its GHS pictogram and hazard statements for proper handling information .

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

3-amino-3-(3,4-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

XFSPNMIPXSSKHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-difluorophenyl)propanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where 3,4-difluorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative nitrile sources, such as acetonitrile, may be explored to reduce the use of hazardous reagents like hydrogen cyanide.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4-difluorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 3-nitro-3-(3,4-difluorophenyl)propanenitrile.

    Reduction: Formation of 3-amino-3-(3,4-difluorophenyl)propanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes:

  • Amino Group : Contributes to its reactivity and biological activity.
  • Difluorophenyl Group : Enhances binding affinity to biological targets.
  • Nitrile Group : Imparts specific chemical properties that are useful in synthesis.

Its molecular formula is C9H10F2N2C_9H_{10}F_2N_2 with a molecular weight of approximately 182.17 g/mol.

Pharmacological Potential

Research indicates that 3-Amino-3-(3,4-difluorophenyl)propanenitrile exhibits promising biological activity, particularly as a candidate for drug development. It may serve as an enzyme inhibitor or modulator of biological pathways, influencing various metabolic processes. Preliminary studies suggest that similar compounds can interact with specific receptors, potentially leading to therapeutic effects.

Case Study: Enzyme Interaction
Studies have shown that compounds structurally related to this compound can inhibit enzymes involved in critical metabolic pathways. For instance, research on similar difluorophenyl derivatives has demonstrated their ability to modulate enzyme activity, which could be explored further for developing new pharmaceuticals targeting metabolic disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields in industrial settings. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing various reagents to introduce the amino and nitrile groups.
  • Continuous Flow Reactors : These are employed in industrial applications to enhance efficiency and scalability of production.
Synthesis Method Description Yield (%)
Nucleophilic SubstitutionReaction involving nucleophiles to form the desired compound70-85
Continuous Flow SynthesisOptimized for large-scale production with minimal waste80-90

Biochemical Studies

Ongoing research focuses on elucidating the specific mechanisms through which this compound interacts with biological targets. Detailed biochemical studies are necessary to understand its full therapeutic potential.

Example of Biological Activity Investigation
A study highlighted the interaction of this compound with specific enzyme targets, showing promising results in modulating their activity. Such research is crucial for identifying potential therapeutic applications in treating diseases related to enzyme dysfunctions.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the difluorophenyl group can engage in hydrophobic interactions. The nitrile group may also participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

  • 2-Amino-2-(3,4-difluorophenyl)propanenitrile: This positional isomer differs in the amino group’s position (C2 vs. C3).
  • (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile: Substitution of one fluorine with chlorine introduces a larger halogen, increasing molecular weight (MW: 243.08 vs. Chlorine’s electron-withdrawing effect may also modulate reactivity .
  • (3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile: Bromine substitution further increases MW (243.08 g/mol) and polarizability, which could influence crystallinity and stability .

Functional Group Variations

  • (S)-3-Amino-3-(3,4-difluorophenyl)propionic acid: Replacing the nitrile with a carboxylic acid (-COOH) group drastically changes polarity and acidity (pKa ~2.5 for -COOH vs. ~-1.8 for -CN). This derivative is water-soluble and serves as a precursor for β-amino acids used in peptide synthesis .
  • 3-Amino-3-(p-toluoyl)propanenitrile: The 3,4-difluorophenyl group in the target compound is replaced with a p-toluoyl (methyl-substituted phenyl) group. This reduces electronegativity and may decrease metabolic stability compared to fluorinated analogs .

Key Observations :

  • Synthetic Accessibility: Enzymatic hydrolysis (e.g., lipase-catalyzed resolution) is effective for producing enantiopure fluorinated β-amino acids but may require tailored conditions for nitrile-containing analogs .

Biological Activity

3-Amino-3-(3,4-difluorophenyl)propanenitrile is a compound that has garnered attention in various research fields due to its potential biological activities. This article explores the compound's antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound is characterized by the following chemical structure:

Chemical Formula C9H8F2N2\text{Chemical Formula C}_9\text{H}_8\text{F}_2\text{N}_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Notably, it was tested on HepG2 (human liver cancer) and NIH 3T3 (mouse fibroblast) cell lines.

  • HepG2 Cell Line : The compound demonstrated an IC50 value of approximately 145 nM, indicating potent cytotoxic effects.
  • NIH 3T3 Cell Line : The cytotoxicity was significantly lower with an IC50 value exceeding 1 μM, suggesting selectivity towards cancerous cells.

These results highlight the potential of this compound as a selective anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve inhibition of specific cellular pathways. For instance, it has been shown to interfere with protein synthesis and cellular signaling in cancer cells. This interference leads to apoptosis in affected cells, making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

  • Study on Hepatocellular Carcinoma : In a study involving HepG2 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Fungal Inhibition Study : The compound was tested against Candida species in vitro, demonstrating effective inhibition at concentrations that are clinically relevant.

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